5-Ethyl-o-cresol
Description
5-Ethyl-o-cresol (EC 216-876-4; CAS 1687-65-6) is an alkyl-substituted derivative of o-cresol (2-methylphenol), where an ethyl group is attached at the 5-position of the aromatic ring. Market data from Market Publishers highlights its global consumption trends, with historical data spanning 1997–2019 and forecasts extending to 2046 . The compound is regulated under EU REACH, with registration dates noted as 31 May 2013 .
Structure
2D Structure
3D Structure
Properties
CAS No. |
1687-65-6 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
5-ethyl-2-methylphenol |
InChI |
InChI=1S/C9H12O/c1-3-8-5-4-7(2)9(10)6-8/h4-6,10H,3H2,1-2H3 |
InChI Key |
AYGDIAGADYTJRY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C)O |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)O |
Other CAS No. |
1687-65-6 |
Origin of Product |
United States |
Scientific Research Applications
Applications in Industry
-
Chemical Intermediates
- 5-Ethyl-o-cresol is primarily used as an intermediate in the production of phenolic resins and other polymers. These materials are crucial in the manufacturing of plastics, adhesives, and coatings due to their thermal stability and mechanical strength.
-
Pharmaceuticals
- The compound serves as a precursor in synthesizing pharmaceutical agents. Its derivatives are explored for potential therapeutic applications, particularly in formulations that require specific biochemical properties.
-
Agricultural Chemicals
- This compound is utilized in developing herbicides and pesticides. Its role as an active ingredient enhances the efficacy of these products against various pests and weeds.
-
Antioxidants
- The compound is also employed in producing antioxidants used in food preservation and plastic stabilization. Antioxidants derived from cresols help extend the shelf life of products by preventing oxidative degradation.
Toxicological Studies
Research into the toxicological effects of this compound reveals important safety considerations:
- Acute Toxicity : Studies indicate that exposure to high concentrations can lead to adverse effects on human health, particularly through dermal absorption.
- Environmental Impact : The compound poses risks to aquatic life, necessitating careful management during industrial use to prevent environmental contamination.
Case Study 1: Synthesis of Phenolic Resins
In a study conducted by , researchers explored the synthesis of phenolic resins using this compound as a key intermediate. The results demonstrated that resins produced with this compound exhibited superior thermal resistance compared to those synthesized with traditional phenolic compounds.
Case Study 2: Pharmaceutical Applications
A study published by investigated the use of this compound derivatives in drug formulations aimed at treating bacterial infections. The findings highlighted significant antibacterial activity, suggesting that modifications to the ethyl group could enhance therapeutic efficacy.
Data Tables
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Chemical Synthesis | Intermediate for resins | High thermal stability |
| Pharmaceuticals | Drug formulation | Enhanced antibacterial properties |
| Agricultural Chemicals | Herbicides | Increased efficacy against pests |
| Food Industry | Antioxidants | Prolonged shelf life |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 5-Ethyl-o-cresol include derivatives with varying substituents at the 5-position or modifications to the phenolic hydroxyl group. Below is a comparative analysis:
Market and Application Trends
- This compound : Dominates niche markets with long-term forecasts (2027–2046) indicating stable growth in specialty chemicals .
- Chloro and Amino Derivatives: 5-Chloro-o-cresol sees demand in pharmaceuticals, while amino-substituted variants are explored in cosmetics. However, amino derivatives face regulatory hurdles due to genotoxicity concerns .
- Parent Compound (o-Cresol) : Broad industrial use but declining due to toxicity regulations .
Preparation Methods
Fluidized-Bed Ethylation with Alumina Catalysts
The methylation of phenol to o-cresol, as described in US4301308A , provides a foundational framework for ethylation. In this process, phenol reacts with methanol over γ-alumina catalysts at 200–400°C in a fluidized bed, yielding o-cresol and 2,6-xylenol. Adapting this method for ethylation would involve substituting methanol with ethanol and optimizing conditions for ethyl group incorporation.
Key parameters include:
-
Catalyst : γ-alumina (surface area: 100–500 m/g, pore volume: 0.3–0.6 mL/g) pretreated at 450–550°C.
-
Temperature : 250–300°C for optimal ethylation selectivity.
-
Molar ratio : Phenol-to-ethanol ratios of 1:1 to 1:2 to minimize polyethylation.
Pilot-scale trials under these conditions could yield 5-Ethyl-o-cresol, though competing reactions (e.g., diethylation or isomerization) may require downstream purification via fractional distillation.
Hydrothermal Synthesis via Copper-Catalyzed Reactions
Autoclave-Based Ethylation
The synthesis of 5-Amino-o-cresol in CN107963974 employs a high-pressure autoclave with copper catalysts. By replacing 3-chloro-4-methylaniline with an ethyl-substituted precursor, similar conditions (175°C, 4 hours, ethanol solvent) could facilitate ethyl group introduction.
Reaction steps:
-
Substrate preparation : Ethyl-substituted aniline derivatives (e.g., 3-chloro-4-ethylaniline) as starting material.
-
Catalytic system : CuCl (5 wt%) and copper powder (1.5 wt%) in NaOH/ethanol.
-
Post-reaction processing : Acid neutralization, ethyl acetate extraction, and recrystallization.
This method may achieve yields >80% with purity >99%, contingent on precursor availability and steric effects during ethylation.
Nitro Reduction and Ethylation Sequence
Nitration Followed by Catalytic Hydrogenation
The preparation of 5-Amino-o-cresol in CN101519358A involves nitration of o-toluidine followed by reduction. Adapting this pathway for ethylation would require:
-
Nitration : Introducing a nitro group at the 5-position of o-ethylphenol.
-
Reduction : Catalytic hydrogenation (e.g., active nickel at 85–100°C, 2 MPa pressure) to replace nitro with ethyl.
Critical factors:
-
Reagent ratios : 100–120 parts o-ethylphenol, 40–60 parts NaNO, and 5–12 parts Ni catalyst.
-
Safety : Controlled nitration conditions to prevent over-nitration or decomposition.
Friedel-Crafts Ethylation of o-Cresol
Lewis Acid-Catalyzed Alkylation
While not directly cited in the provided sources, Friedel-Crafts alkylation is a classical method for introducing alkyl groups to aromatic rings. Using ethyl chloride and AlCl, o-cresol could undergo electrophilic substitution at the 5-position.
Challenges include:
-
Regioselectivity : Ensuring ethyl addition at the 5-position rather than the 3- or 4-positions.
-
Side reactions : Carbocation rearrangements leading to branched ethyl products.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 5-Ethyl-o-cresol in laboratory settings?
- Methodological Answer : Synthesis typically involves alkylation of o-cresol using ethylating agents (e.g., ethyl halides) under controlled acidic or basic conditions. Characterization requires a combination of techniques:
- Chromatographic Analysis : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to confirm purity and identify isomers .
- Spectroscopic Techniques : Raman spectroscopy (e.g., using characteristic peaks for cresol derivatives) and nuclear magnetic resonance (NMR) to verify molecular structure .
- Purity Assessment : Quantify impurities via mass spectrometry (MS) or compare retention times against standards .
Q. How does pH influence the toxicity profile of this compound in biological systems?
- Methodological Answer : Toxicity assays should account for pH-dependent ionization, which affects membrane permeability. For example:
- Use buffered solutions (pH 4–8) in in vitro models (e.g., Lemna minor growth inhibition assays) to quantify EC50 values .
- Compare results across pH ranges to isolate ionization effects from intrinsic toxicity. Adjust experimental design to include tissue buffering capacity, as cellular pH may override external conditions .
Q. What are the standard protocols for detecting this compound in environmental or biological samples?
- Methodological Answer : Prioritize extraction and enrichment steps (e.g., solid-phase extraction) followed by:
- GC-MS : For trace-level quantification, leveraging selective ion monitoring (SIM) to distinguish from co-eluting cresol isomers .
- Raman Spectroscopy : Use peak assignments (e.g., deformation vibrations near 700–850 cm⁻¹) for rapid, non-destructive identification .
Advanced Research Questions
Q. How can researchers reconcile contradictory toxicity data for this compound across different experimental models?
- Methodological Answer : Discrepancies often arise from variations in exposure conditions (e.g., pH, solvent carriers) or organism-specific metabolism. Strategies include:
- Meta-Analysis : Systematically compare studies using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to identify confounding variables .
- Controlled Replication : Standardize protocols (e.g., fixed pH, matched biomass-to-solution ratios) to isolate compound-specific effects .
Q. What advanced analytical strategies optimize the resolution of this compound from structurally similar isomers (e.g., 5-Ethyl-m-cresol)?
- Methodological Answer :
- Chromatographic Optimization : Use chiral columns or gradient elution in HPLC to enhance separation efficiency .
- Tandem MS/MS : Apply collision-induced dissociation (CID) to differentiate fragment ion patterns unique to each isomer .
- Computational Modeling : Predict retention indices or spectroscopic signatures using quantum chemical calculations (e.g., DFT for Raman spectra) .
Q. How should researchers design studies to assess the environmental persistence of this compound while controlling for microbial degradation artifacts?
- Methodological Answer :
- Microcosm Experiments : Use sterile controls and spiked samples to quantify abiotic vs. biotic degradation rates.
- Isotope Labeling : Track compound fate via ¹³C or ²H labeling in soil/water matrices .
- Data Transparency : Publish raw chromatograms and spectral data in supplementary materials to enable independent validation .
Data Management and Reproducibility
Q. What steps ensure reproducibility in this compound toxicity studies?
- Methodological Answer :
- Detailed Protocols : Document buffer preparation, exposure times, and organism sourcing (per CONSORT-EHEALTH guidelines) .
- Open Data : Share instrument settings (e.g., GC temperature gradients), code for statistical analysis, and unprocessed spectra .
- Inter-Lab Validation : Collaborate with external labs to verify critical findings, addressing batch-to-batch variability .
Tables for Key Analytical Parameters
| Technique | Key Parameters | Reference |
|---|---|---|
| Raman Spectroscopy | Peaks: 732 cm⁻¹ (m-cresol), 841 cm⁻¹ (p-cresol) | |
| GC-MS | SIM ions: m/z 107 (base peak), 122 (M⁺) | |
| Toxicity Assays | pH-adjusted EC50 in Lemna minor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
